Lidicamicina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

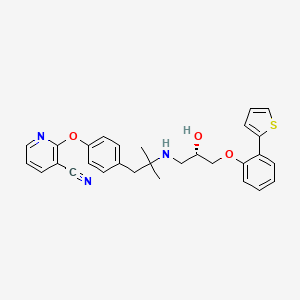

Lidicomicina es un compuesto orgánico con la fórmula molecular C₄₇H₇₄N₄O₁₀. Es un antibiótico con actividad contra bacterias Gram-positivas. Las bacterias Streptomyces lydicamycinicus y Streptomyces platensis producen lidicomicina . Este compuesto pertenece a la familia de andamios híbridos de péptidos no ribosómicos-polipéptidos, que poseen unidades tetrámicas y pirrolidinas únicas en cada extremo de su estructura .

Aplicaciones Científicas De Investigación

Lidicomicina tiene varias aplicaciones de investigación científica, incluyendo:

Química: Sirve como un compuesto modelo para estudiar andamios híbridos de péptidos no ribosómicos-polipéptidos.

Biología: Se utiliza para investigar las vías biosintéticas de los antibióticos polipéptidos.

Industria: Se explora su potencial en procesos de bioingeniería para producir otros homólogos similares.

Mecanismo De Acción

Lidicomicina ejerce sus efectos al dirigirse a las paredes celulares bacterianas, interrumpiendo su síntesis y provocando la lisis celular. Los objetivos moleculares incluyen enzimas involucradas en la biosíntesis de la pared celular, y las vías involucradas están principalmente relacionadas con la síntesis de peptidoglicano .

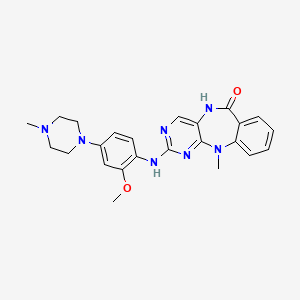

Compuestos Similares:

TPU-0037-A, B, C, y D: Estos son congéneres de lidicomicina con actividad anti-MRSA producidos por Streptomyces platensis.

Otros Antibióticos Polipéptidos: Compuestos como la eritromicina y la tetraciclina también pertenecen a la clase de antibióticos polipéptidos.

Singularidad: Lidicomicina es única debido a su andamio híbrido de péptidos no ribosómicos-polipéptidos, que incluye tanto unidades tetrámicas como pirrolidinas.

Análisis Bioquímico

Biochemical Properties

Lydicamycin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in its biosynthesis. The compound is produced by microorganisms through modular biosynthetic assembly lines, specifically type I polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) . These enzymes facilitate the formation of the tetramic acid and pyrrolidine moieties, which are essential for the compound’s bioactivity. Lydicamycin interacts with various biomolecules, including the PKS and NRPS enzymes, through specific binding interactions that enable the precise assembly of its complex structure.

Cellular Effects

Lydicamycin exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain bacterial strains by interfering with their metabolic processes . Additionally, lydicamycin affects gene expression by binding to specific transcription factors, thereby altering the transcriptional activity of target genes. This modulation of gene expression can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of lydicamycin involves its interaction with key biomolecules at the molecular level. The compound binds to specific enzymes, such as polyketide synthases and nonribosomal peptide synthetases, inhibiting or activating their activity . This binding interaction is crucial for the biosynthesis of lydicamycin, as it ensures the correct assembly of its complex structure. Additionally, lydicamycin can influence gene expression by binding to transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lydicamycin can change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other biomolecules. Studies have shown that lydicamycin remains stable under specific conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term effects of lydicamycin on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained inhibition of bacterial growth over extended periods.

Dosage Effects in Animal Models

The effects of lydicamycin vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxic effects . At higher doses, lydicamycin can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage does not necessarily enhance the compound’s bioactivity and may lead to toxic effects.

Metabolic Pathways

Lydicamycin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biosynthesis and degradation. The compound is synthesized through the action of polyketide synthases and nonribosomal peptide synthetases, which catalyze the formation of its complex structure . Additionally, lydicamycin can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions are essential for the compound’s bioactivity and therapeutic potential.

Transport and Distribution

Within cells and tissues, lydicamycin is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of lydicamycin within cells is crucial for its bioactivity, as it must reach specific cellular compartments to exert its effects. Binding proteins also play a role in the compound’s transport, interacting with lydicamycin to facilitate its movement and localization.

Subcellular Localization

Lydicamycin exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications ensure that lydicamycin reaches its intended site of action, where it can interact with key biomolecules and exert its bioactivity. The subcellular localization of lydicamycin is crucial for its therapeutic potential, as it must be properly localized to achieve the desired effects.

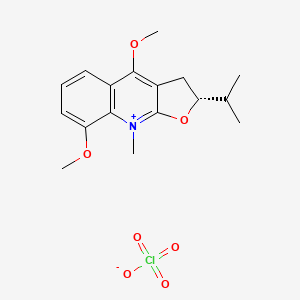

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La lidicomicina se produce a través de líneas de ensamblaje biosintéticas modulares, específicamente sintetasas de polipéptidos tipo I y sintetasas de péptidos no ribosómicos . El grupo de genes biosintéticos de las lidicomicinas se ha caracterizado completamente, incluidos compuestos no reportados previamente de una vía .

Métodos de Producción Industrial: En entornos industriales, la lidicomicina se produce típicamente cultivando Streptomyces lydicamycinicus o Streptomyces platensis en agar ISP2 a 30°C. El agar se corta luego en trozos pequeños y se extrae con metanol utilizando ultrasonido para mejorar la extracción .

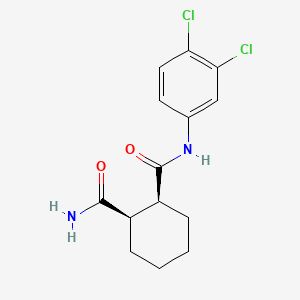

Análisis De Reacciones Químicas

Tipos de Reacciones: Lidicomicina experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes: El compuesto se analiza a menudo mediante Cromatografía Líquida de Alta Resolución (HPLC) con una columna Phenomenex Kinetex C18. La fase móvil normalmente consiste en agua con 0.1% de ácido fórmico y acetonitrilo con 0.1% de ácido fórmico .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios congéneres de lidicomicina, que se han aislado mediante química sofisticada o enfoques guiados por la bioactividad .

Comparación Con Compuestos Similares

TPU-0037-A, B, C, and D: These are lydicamycin congeners with anti-MRSA activity produced by Streptomyces platensis.

Other Polyketide Antibiotics: Compounds such as erythromycin and tetracycline also belong to the polyketide class of antibiotics.

Uniqueness: Lydicamycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which includes both tetramic acid and pyrrolidine moieties.

Propiedades

IUPAC Name |

2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N4O10/c1-26(37(54)10-7-11-38(55)27(2)13-18-33(53)24-31-9-8-22-51(31)46(48)49)12-16-32(52)17-14-28(3)42(58)29(4)15-19-35-30(5)23-34-36(20-21-39(56)43(34)59)47(35,6)44(60)41-40(57)25-50-45(41)61/h7,10,12-14,16,23,26,29,31-39,42-43,52-56,58-60H,8-9,11,15,17-22,24-25H2,1-6H3,(H3,48,49)(H,50,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSRCWWMQWCNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC(C2O)O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C(=CCC(CC3CCCN3C(=N)N)O)C)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)